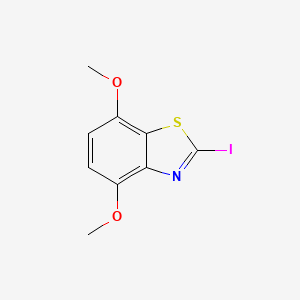

2-Iodo-4,7-dimethoxy-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,7-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPCHYIVIDNDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 4,7 Dimethoxy 1,3 Benzothiazole

Reactivity of the Aryl Iodide Moiety at Position 2

The carbon-iodine (C-I) bond at the second position of the benzothiazole (B30560) ring is the most reactive site for several classes of reactions. The electron-withdrawing nature of the thiazole (B1198619) heterocycle influences the reactivity of this bond, which is susceptible to palladium-catalyzed cross-coupling, nucleophilic substitution, and radical processes.

The 2-iodo-benzothiazole scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The C-I bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, this provides a powerful method to introduce new aryl or vinyl substituents at the C-2 position. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reaction Component | Typical Reagents and Conditions |

| Aryl Iodide | This compound |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Pinacol esters |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

Stille-type Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. The reactivity of the C-I bond in this compound facilitates the initial oxidative addition step, which is often rate-limiting. harvard.edu Copper(I) salts can be used as additives to accelerate the reaction. harvard.edu

| Reaction Component | Typical Reagents and Conditions |

| Aryl Iodide | This compound |

| Organotin Reagent | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃ |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Additives | CuI, LiCl |

| Solvent | Toluene, DMF, THF |

| Temperature | 80-110 °C |

Heck-type Reactions: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The reaction with this compound would lead to the formation of 2-vinyl-substituted benzothiazoles. The reaction typically exhibits high trans selectivity. organic-chemistry.org

| Reaction Component | Typical Reagents and Conditions |

| Aryl Iodide | This compound |

| Alkene | Styrene, Acrylates |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Base | Et₃N, K₂CO₃, KOAc |

| Solvent | DMF, Acetonitrile |

| Temperature | 100-140 °C |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway at the C-2 position of the benzothiazole ring. doi.orgkisti.re.kr This reaction requires a good leaving group and an electron-deficient aromatic system. libretexts.org The iodide is a competent leaving group, and the benzothiazole ring system is inherently electron-poor, which facilitates nucleophilic attack at the C-2 carbon.

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, enabling radical-based transformations. Aryl radicals can be generated from aryl iodides through various methods, including photolysis or transition-metal-free chemical reactions. rsc.orgasiaresearchnews.com

Research on 2-iodobenzothiazole (B74616) (IBT) has demonstrated that UV irradiation can induce the cleavage of the C-I bond. researchgate.netacs.org This process leads to the formation of a 2-isocyanophenylthiyl radical through a subsequent C-S bond scission. researchgate.netacs.org This indicates that the C-I bond in this compound can serve as a precursor to aryl radicals under photochemical conditions. These highly reactive intermediates can then participate in subsequent intramolecular cyclizations or intermolecular reactions. wikipedia.org The formation of the aryl radical is often a key step in certain synthetic methodologies that operate under radical conditions. nih.govrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

No published data available.

Bond Lengths and Angles Analysis

No published data available.

Torsional Angles and Conformation

No published data available.

Intermolecular Interactions and Crystal Packing

No published data available.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the properties of benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. DFT calculations can elucidate molecular geometry, electronic distributions, and spectroscopic properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzothiazole derivatives, DFT methods like B3LYP are commonly used to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles.

In the case of 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, a computational study would first seek to establish its most stable conformation. This involves analyzing the orientation of the two methoxy (B1213986) groups (-OCH₃) relative to the benzothiazole ring. The molecule is expected to be nearly planar, a common feature for the fused benzothiazole ring system, although slight deviations can occur. The optimization process would yield precise data on the lengths of key bonds (C-S, C=N, C-I, C-O) and the angles between them, providing a detailed structural model.

Table 1: Representative Structural Parameters Calculated by DFT for Benzothiazole Derivatives

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond order (e.g., C=N vs. C-N). Studies on similar structures show C-S and C=N bond lengths characteristic of the thiazole (B1198619) ring. |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the molecule's geometry and steric environment. |

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. DFT is used to calculate the energies and visualize the shapes of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be more easily polarized.

For benzothiazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions. In this compound, the electron-donating methoxy groups would likely influence the energy and distribution of the HOMO, while the electronegative iodine and nitrogen atoms would contribute to the LUMO. Analysis of the FMOs helps explain charge transfer properties within the molecule.

Table 2: Key Electronic Properties Derived from FMO Analysis

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating capability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting capability. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data helps to confirm the molecular structure and assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. For benzothiazole derivatives, this allows for the identification of characteristic vibrations of the thiazole and benzene (B151609) rings, as well as functional groups.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas are neutral.

MEP analysis is a valuable tool for identifying reactive sites. For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The area around the hydrogen atoms and potentially the iodine atom might show positive potential.

Computational Modeling of Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms of this compound are not available in the searched literature, computational chemistry offers methods to explore them. DFT can be used to model the pathway of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

By calculating the energy of the transition state—the highest point on the reaction energy profile—chemists can determine the activation energy of a reaction. This information is vital for understanding reaction kinetics and predicting whether a reaction will be fast or slow. For instance, in reactions involving benzothiazoles, such as N-alkylation, computational models can explain the regioselectivity by comparing the activation energies of different possible reaction pathways.

Prediction of Reactivity and Selectivity based on Electronic Properties

The electronic parameters obtained from DFT calculations serve as powerful descriptors for predicting a molecule's reactivity. Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies.

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Applications in Advanced Organic Synthesis and Functional Materials Science

2-Iodo-4,7-dimethoxy-1,3-benzothiazole as a Synthetic Intermediate

The true synthetic power of this compound lies in its capacity to undergo facile transformation at the C2 position. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in various cross-coupling reactions. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency.

Precursor for Further Functionalization at Position 2

The iodine atom at the C2-position of the benzothiazole (B30560) ring is primed for substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. nih.govnih.gov The 2-iodo-benzothiazole core can readily participate in reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Sonogashira coupling (with terminal alkynes), and the Heck coupling (with alkenes). nih.govnih.govscielo.br

For instance, the Sonogashira reaction allows for the introduction of acetylenic moieties, creating extended π-conjugated systems. nih.govrsc.org This is achieved by reacting the iodo-benzothiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov Similarly, the Suzuki reaction facilitates the formation of biaryl structures by coupling the iodo-benzothiazole with various aryl or heteroaryl boronic acids. nih.govresearchgate.nethpu2.edu.vnwisdomlib.org This method is particularly powerful for creating libraries of 2-arylbenzothiazoles. hpu2.edu.vn

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C2-Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl or Heteroaryl group |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl group |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | Alkenyl (Vinyl) group |

| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand (e.g., BINAP), Base | Amino group |

Building Block for Complex Heterocyclic Architectures

Beyond simple functionalization, this compound is instrumental in the construction of more elaborate, multi-cyclic heterocyclic systems. By strategically choosing coupling partners that contain additional reactive sites, chemists can initiate domino or tandem reaction sequences that rapidly build molecular complexity. researchgate.net

For example, a Sonogashira coupling can be followed by an intramolecular cyclization to form fused ring systems. nih.gov An aryl group introduced via a Suzuki coupling might itself be substituted with a group that can undergo a subsequent ring-closing reaction with another part of the molecule. The versatility of the 2-iodo group allows for its incorporation into multi-step synthetic pathways, where it serves as a reliable linchpin for connecting different molecular fragments. This approach is invaluable for synthesizing polyheterocyclic compounds, which are of interest in materials science and medicinal chemistry. nih.govnih.gov

Scaffold for Medicinal Chemistry Research (focused on synthetic accessibility and novel structural motifs, not biological outcomes)

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govjchemrev.comnih.gov The synthetic accessibility of derivatives from this compound makes it an excellent starting point for the generation of compound libraries for drug discovery programs. nih.gov

Medicinal chemists can leverage the cross-coupling reactions described previously to systematically vary the substituent at the C2 position, which is known to be a critical determinant of biological activity. nih.gov By coupling the scaffold with a diverse set of boronic acids, alkynes, or amines, a large number of novel analogues can be synthesized efficiently. This allows for a thorough exploration of the structure-activity relationship (SAR) around the benzothiazole core. The dimethoxy substitution pattern on the benzene (B151609) ring provides a specific electronic and steric profile, offering a distinct starting point for creating unique chemical entities compared to unsubstituted benzothiazoles. nih.gov The ability to rapidly generate a library of diverse, yet related, molecules is a significant advantage in the search for new therapeutic agents. nih.gov

Development of Functional Materials and Probes

The electronic properties of the benzothiazole ring system, which can be finely tuned through substitution, make it an attractive component for functional organic materials. The synthetic versatility of this compound provides a direct route to these advanced materials.

Components for Dyes and Optoelectronic Materials

Benzothiazole derivatives are known to be components of fluorescent materials and electroluminescent devices. mdpi.com The construction of organic dyes and materials for optoelectronics often requires the creation of extended π-conjugated systems that absorb and emit light at specific wavelengths. The Sonogashira and Suzuki coupling reactions are ideal for this purpose.

By coupling this compound with various aromatic and heteroaromatic alkynes or boronic acids, molecules with tailored photophysical properties can be synthesized. niscpr.res.inresearchgate.netniscpr.res.in The benzothiazole unit can act as an electron-accepting component in a donor-acceptor type architecture, which is a common design strategy for creating materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.netresearchgate.net The dimethoxy groups act as electron-donating groups, which can further modulate the electronic structure and thus the color and efficiency of the resulting material.

| Derivative Type (from 2-iodo precursor) | Potential Application | Key Synthetic Reaction | Expected Photophysical Property |

|---|---|---|---|

| 2-Aryl-4,7-dimethoxy-1,3-benzothiazole | Fluorescent Dyes | Suzuki Coupling | Fluorescence in the blue-violet region (e.g., 380-450 nm) niscpr.res.inniscpr.res.in |

| 2-Alkynyl-4,7-dimethoxy-1,3-benzothiazole | OLED Materials | Sonogashira Coupling | Tunable emission via extended π-conjugation |

| Donor-Acceptor Systems | Organic Photovoltaics | Suzuki/Sonogashira Coupling | Broad absorption spectra, charge transfer characteristics researchgate.net |

Precursors for Fluorescent Probes (excluding biological imaging in humans)

The inherent fluorescence of many benzothiazole derivatives makes them excellent platforms for the development of chemical sensors and probes. mdpi.comjlu.edu.cn A fluorescent probe typically consists of a fluorophore (the light-emitting part) and a recognition moiety (a group that selectively interacts with a target analyte).

This compound serves as a precursor to the fluorophore core. The C2-iodo group provides a convenient attachment point for synthesizing the recognition moiety. For example, a group that reacts specifically with an environmental analyte like hydrazine (B178648) or certain thiols can be installed at this position. nih.govresearchgate.netrsc.org Upon binding or reacting with the target analyte, the electronic structure of the benzothiazole system is altered, leading to a detectable change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response). nih.govresearchgate.net This strategy has been used to create probes for various analytes in environmental samples. rsc.org

Applications in Polymer Chemistry

The unique structural characteristics of this compound, specifically the presence of a reactive iodine atom and an electron-rich dimethoxy-substituted benzothiazole core, position it as a valuable building block in the synthesis of advanced functional polymers. While research specifically detailing the polymerization of this exact compound is emerging, its potential can be inferred from the well-established chemistry of similar iodo-aromatic and benzothiazole-containing monomers.

The primary route for incorporating this compound into polymer chains is through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective leaving group in reactions such as Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental techniques in the synthesis of conjugated polymers. These polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In a typical polymerization, this compound could be reacted with a comonomer containing two boronic acid or ester groups (in a Suzuki coupling) or two organotin groups (in a Stille coupling). This would lead to the formation of a polymer chain with alternating 2,4-dimethoxy-1,3-benzothiazole units and the comonomer units. The electronic properties of the resulting polymer would be a hybrid of the properties of the two constituent monomers. The dimethoxy-substituted benzothiazole unit, being electron-rich, would act as a donor moiety, while the choice of an electron-accepting comonomer could lead to the formation of a donor-acceptor (D-A) copolymer. Such D-A copolymers are known to have tunable optical and electronic properties, which are crucial for their use in electronic devices.

The table below illustrates the potential of this compound in forming copolymers with various comonomers and the anticipated properties of the resulting polymers.

| Comonomer | Coupling Reaction | Potential Polymer Properties | Potential Applications |

|---|---|---|---|

| Benzothiadiazole bis(boronic acid) | Suzuki-Miyaura | Low bandgap, strong absorption in the visible region | Organic Photovoltaics (OPVs) |

| Fluorene bis(boronic acid) | Suzuki-Miyaura | High photoluminescence quantum yield, blue emission | Organic Light-Emitting Diodes (OLEDs) |

| Dithiophene bis(stannane) | Stille | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) |

| Divinylbenzene | Heck | Good thermal stability, high refractive index | Functional coatings, optical materials |

Strategies for Scaffold Modification and Derivatization for Non-Biological Applications

Beyond its direct use in polymerization, the this compound scaffold can be strategically modified and derivatized to create a diverse range of functional molecules for non-biological applications in materials science. The reactive iodine atom serves as a versatile handle for introducing various functional groups through established chemical transformations.

One of the most powerful strategies for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions. For instance, Sonogashira coupling with terminal alkynes can be employed to introduce acetylenic moieties. These extended π-conjugated systems are of interest for their nonlinear optical (NLO) properties and as building blocks for carbon-rich materials. Similarly, Buchwald-Hartwig amination can be used to introduce arylamine functionalities, which are known for their hole-transporting properties and are widely used in the development of materials for OLEDs and perovskite solar cells.

Another key derivatization strategy involves the conversion of the iodo-group to other functional groups. For example, conversion to a boronic acid or ester via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester would yield a derivative that can participate in Suzuki-Miyaura couplings as the boronic acid component. This opens up alternative synthetic routes for creating novel materials.

Furthermore, the methoxy (B1213986) groups on the benzothiazole ring, while generally stable, can potentially be demethylated to yield the corresponding dihydroxybenzothiazole derivative. These hydroxyl groups can then be used as points for further functionalization, such as esterification or etherification, to attach other functional units or to tune the solubility and processing characteristics of the molecule.

The following table summarizes some key strategies for the derivatization of this compound and the potential applications of the resulting derivatives in materials science.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Application of Derivative |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | Nonlinear optical materials, molecular wires |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group | Fluorescent probes, liquid crystals |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl group | Photoresponsive materials, organic dyes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | Hole-transporting materials for OLEDs |

| Lithiation/Borylation | n-BuLi, Trialkyl borate | Boronic ester | Intermediate for further Suzuki couplings |

These derivatization strategies highlight the versatility of this compound as a platform for the rational design and synthesis of novel organic functional materials with tailored properties for a wide range of non-biological applications.

Q & A

Q. What are the optimized synthetic routes for preparing 2-Iodo-4,7-dimethoxy-1,3-benzothiazole?

The synthesis typically involves halogenation and functionalization of benzothiazole precursors. A common approach includes:

- Step 1 : Starting with 4,7-dimethoxy-1,3-benzothiazole, iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C).

- Step 2 : Purification via column chromatography or recrystallization (ethanol/water mixtures) yields the product. Reaction yields (~60–75%) depend on stoichiometric ratios and catalyst selection (e.g., CuI with 4,7-dimethoxy-1,10-phenanthroline ligands) .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-iodination.

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

Q. What are the primary research applications of this compound?

- Organic Synthesis : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at the iodine position .

- Pharmacological Studies : Structural analogs (e.g., 2-aminobenzothiazoles) show antimicrobial and anticancer activity, suggesting potential bioactivity for further testing .

- Material Science : Used in designing luminescent materials due to the electron-rich benzothiazole core .

Q. How should this compound be stored to ensure stability?

- Store in airtight, light-resistant containers at 2–8°C.

- Avoid prolonged exposure to moisture, as hydrolysis of the C-I bond can occur. Stability tests show >95% purity retention after 6 months under these conditions .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of iodination in benzothiazole derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency by stabilizing transition states, while protic solvents (e.g., ethanol) may promote side reactions .

- Catalytic Systems : CuI with 4,7-dimethoxy-1,10-phenanthroline ligands increases regioselectivity for the 2-position via coordination to the thiazole nitrogen .

- Contradictions : Some studies report competing iodination at adjacent positions if steric hindrance is insufficient, necessitating computational modeling (DFT) to predict site reactivity .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

- Meta-Analysis : Compare bioassay protocols (e.g., cell lines, dosage, exposure time). For example, antimicrobial activity may vary between Gram-positive and Gram-negative bacteria due to membrane permeability differences .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing iodine with bromine or methoxy with ethoxy) to isolate contributions to bioactivity .

Q. How can computational methods optimize the design of this compound derivatives?

- Molecular Docking : Predict binding affinities to targets like DNA topoisomerase II or kinases using software (e.g., AutoDock Vina). For example, iodine’s van der Waals radius enhances hydrophobic interactions in enzyme pockets .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to tailor redox activity for photodynamic therapy applications .

Q. What challenges arise in scaling up the synthesis of this compound?

- Yield Optimization : Pilot-scale reactions often show reduced yields (~50%) due to inefficient heat dissipation during exothermic iodination. Continuous flow reactors may mitigate this .

- Purification : Column chromatography is impractical at scale; switch to recrystallization or fractional distillation .

- Safety : Iodine handling requires rigorous controls (e.g., fume hoods, PPE) to prevent inhalation exposure .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.